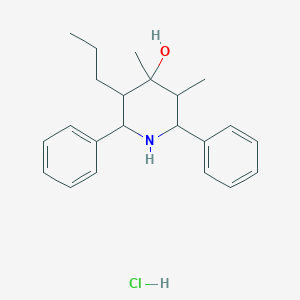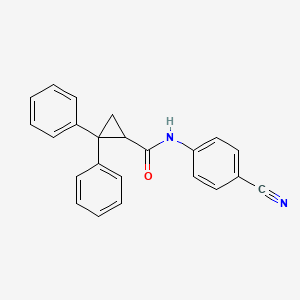![molecular formula C22H20Cl2N2O3 B4883624 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide, also known as DCP-LA, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of pharmacology.
Mechanism of Action
The exact mechanism of action of 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide is not fully understood, but it is believed to act on various receptors and enzymes in the body. It has been found to modulate the activity of NMDA receptors, which are involved in learning and memory. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been found to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide in lab experiments is its neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and other harmful stimuli. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound for this purpose. Another area of interest is the development of new derivatives of this compound that may have improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylamine with pentanoyl chloride to form N-(3,4-dichlorophenyl)pentanamide. This compound is then reacted with 3-aminophenylboronic acid to form N-[3-(pentanoylamino)phenyl]pentanamide. Finally, the compound is treated with furan-2-carboxylic acid to form this compound.
Scientific Research Applications
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-2-3-7-21(27)25-15-5-4-6-16(13-15)26-22(28)20-11-10-19(29-20)14-8-9-17(23)18(24)12-14/h4-6,8-13H,2-3,7H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYQSCFQVWYSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)
![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)


![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883638.png)

![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)
![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)